molecular formula C19H16ClN3O B7738417 Furan-2-ylmethyl-(2-phenyl-quinazolin-4-yl)-amine

Furan-2-ylmethyl-(2-phenyl-quinazolin-4-yl)-amine

Cat. No.: B7738417
M. Wt: 337.8 g/mol
InChI Key: SCZMQEZDDNILIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Furan-2-ylmethyl-(2-phenyl-quinazolin-4-yl)-amine is a synthetic organic compound that belongs to the class of quinazoline derivatives. Quinazoline derivatives are known for their diverse biological activities and have been studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Furan-2-ylmethyl-(2-phenyl-quinazolin-4-yl)-amine typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Quinazoline Core: This can be achieved through the cyclization of appropriate aniline derivatives with formamide or other suitable reagents.

    Introduction of the Phenyl Group: This step might involve the use of phenylating agents such as phenylboronic acid in the presence of palladium catalysts.

    Attachment of the Furan-2-ylmethyl Group: This can be done through nucleophilic substitution reactions using furan-2-ylmethyl halides.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2-carboxylic acid derivatives.

    Reduction: Reduction reactions might target the quinazoline core, potentially converting it to dihydroquinazoline derivatives.

    Substitution: The compound can undergo various substitution reactions, especially at the amine group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of palladium catalysts are often used.

    Substitution: Nucleophilic substitution reactions might involve reagents like alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce dihydro derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Potential therapeutic agent for various diseases, subject to further research and clinical trials.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Furan-2-ylmethyl-(2-phenyl-quinazolin-4-yl)-amine would depend on its specific biological target. Generally, quinazoline derivatives are known to interact with various enzymes and receptors, modulating their activity. The compound might inhibit or activate specific molecular pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    Quinazoline Derivatives: Such as gefitinib and erlotinib, which are used as anticancer agents.

    Furan Derivatives: Compounds like furan-2-carboxylic acid and its derivatives.

Uniqueness

Furan-2-ylmethyl-(2-phenyl-quinazolin-4-yl)-amine is unique due to the combination of the furan and quinazoline moieties, which might confer distinct biological and chemical properties compared to other similar compounds.

Properties

IUPAC Name

N-(furan-2-ylmethyl)-2-phenylquinazolin-4-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3O.ClH/c1-2-7-14(8-3-1)18-21-17-11-5-4-10-16(17)19(22-18)20-13-15-9-6-12-23-15;/h1-12H,13H2,(H,20,21,22);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCZMQEZDDNILIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=N2)NCC4=CC=CO4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.